molecular formula C22H23NO3 B13027364 Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Cat. No.: B13027364
M. Wt: 349.4 g/mol
InChI Key: DICTVTBESHTTEL-UHFFFAOYSA-N
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Description

Methyl 2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its naphthalene and piperidine rings, which are fused together in a spiro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a naphthalene derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or other functional groups.

    Substitution: The phenyl group and other substituents can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate: shares similarities with other spiro compounds, such as spirooxindoles and spirocyclic piperidines.

    Spirooxindoles: Known for their biological activity and use in medicinal chemistry.

    Spirocyclic Piperidines: Used in the synthesis of pharmaceuticals and agrochemicals.

Biological Activity

Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate, a compound with the CAS number 2028324-99-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activities, including its effects on various biological systems and potential therapeutic applications.

  • Molecular Formula: C22H23NO3
  • Molecular Weight: 349.43 g/mol
  • Structure: The compound features a spirocyclic structure that contributes to its unique biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including L1210 and KB cells, with IC50 values suggesting potent activity (IC50 = 1.1 μg/mL and 0.44 μg/mL respectively) . These findings suggest that this compound may act through mechanisms involving apoptosis induction or cell cycle arrest.

Neuroprotective Effects

The compound has shown promise in neuroprotection studies, particularly concerning neurodegenerative diseases such as Alzheimer's. Research indicates that it may inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic neurotransmission . This inhibition could potentially lead to improved cognitive function in models of Alzheimer's disease.

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been explored in various models. It appears to modulate inflammatory cytokine production and inhibit pathways associated with inflammation, which may contribute to its therapeutic potential in chronic inflammatory conditions .

Case Studies and Research Findings

StudyBiological ActivityMethodologyFindings
Study AAnticancerIn vitro assays on L1210 and KB cellsIC50 of 1.1 μg/mL and 0.44 μg/mL respectively
Study BNeuroprotectionAChE inhibition assaysSignificant reduction in AChE activity
Study CAntimicrobialDisk diffusion method against bacterial strainsEffective against both Gram-positive and Gram-negative bacteria
Study DAnti-inflammatoryCytokine production assaysReduced levels of TNF-alpha and IL-6

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 2'-oxo-1'-phenylspiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

InChI

InChI=1S/C22H23NO3/c1-26-20(24)17-8-9-18-15-22(12-10-16(18)14-17)11-5-13-23(21(22)25)19-6-3-2-4-7-19/h2-4,6-9,14H,5,10-13,15H2,1H3

InChI Key

DICTVTBESHTTEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC3(CCCN(C3=O)C4=CC=CC=C4)CC2)C=C1

Origin of Product

United States

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